molecular formula C12H15NO5S B2819990 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid CAS No. 757192-77-1

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid

Cat. No.: B2819990
CAS No.: 757192-77-1
M. Wt: 285.31
InChI Key: QYJIZVUMMYPPQY-UHFFFAOYSA-N
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Scientific Research Applications

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of “4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” is not specified in the sources I found. It’s likely that the mechanism of action would depend on the specific context in which the compound is used, particularly given its role in proteomics research .

Future Directions

The future directions of “4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid” are not explicitly mentioned in the sources I found. Given its use in proteomics research , it’s possible that future research could explore its potential applications in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 4-aminobutanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid: Similar structure but with a methyl group instead of an acetyl group.

    4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid: Similar structure but with a chlorine atom instead of an acetyl group.

    4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid: Similar structure but with a nitro group instead of an acetyl group.

Uniqueness

4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid is unique due to the presence of the acetyl group, which can participate in specific interactions with biological targets that are not possible with other similar compounds. This makes it a valuable tool in biochemical research and drug development .

Properties

IUPAC Name

4-[(4-acetylphenyl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9(14)10-4-6-11(7-5-10)19(17,18)13-8-2-3-12(15)16/h4-7,13H,2-3,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJIZVUMMYPPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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